molecular formula C8H16ClF2NO B2522292 [4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride CAS No. 2172602-36-5

[4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride

Cat. No.: B2522292
CAS No.: 2172602-36-5
M. Wt: 215.67
InChI Key: ZJILAONOMSIMIA-UHFFFAOYSA-N
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Description

[4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride: is a chemical compound with the molecular formula C8H15F2NO·HCl. It is known for its unique structure, which includes a difluoroethyl group attached to an oxane ring, and a methanamine group. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride typically involves the reaction of 4-(1,1-difluoroethyl)oxane with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process is carefully monitored to maintain the quality and yield of the product. Purification steps such as crystallization or distillation are commonly employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the difluoroethyl group may be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can also occur, potentially reducing the oxane ring or the difluoroethyl group.

    Substitution: Substitution reactions are common, where the methanamine group can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl oxane derivatives, while substitution reactions can produce a wide range of substituted oxane compounds.

Scientific Research Applications

Chemistry: In chemistry, [4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride is used as a building block for synthesizing more complex molecules

Biology: In biological research, this compound can be used to study the effects of difluoroethyl groups on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers investigate its interactions with biological targets to develop new drugs or therapeutic agents.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group and the methanamine group can interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • [4-(1,1-Difluoroethyl)tetrahydro-2H-pyran-4-yl]methanamine hydrochloride
  • [4-(1,1-Difluoroethyl)oxan-4-yl]methanol hydrochloride

Comparison: Compared to similar compounds, [4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride is unique due to its specific combination of functional groups. The presence of both the difluoroethyl group and the methanamine group provides distinct chemical properties that can be leveraged in various applications. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

[4-(1,1-difluoroethyl)oxan-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2NO.ClH/c1-7(9,10)8(6-11)2-4-12-5-3-8;/h2-6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJILAONOMSIMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCOCC1)CN)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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